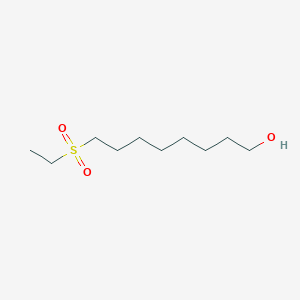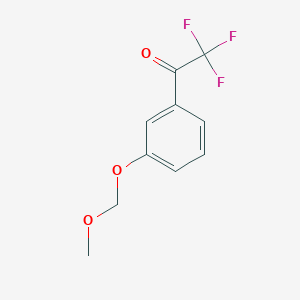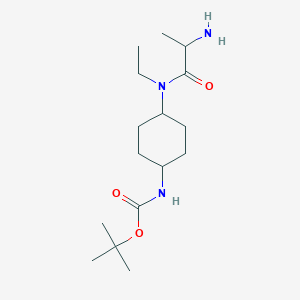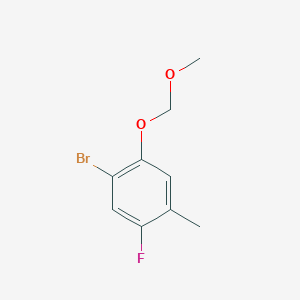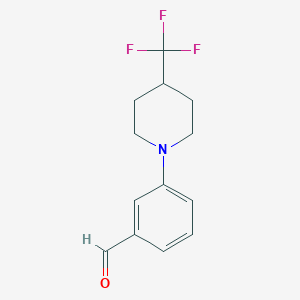![molecular formula Bi4Ge3O12 B14772805 tris[[oxo(oxobismuthanyloxy)germyl]oxy]bismuthane](/img/structure/B14772805.png)
tris[[oxo(oxobismuthanyloxy)germyl]oxy]bismuthane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris[[oxo(oxobismuthanyloxy)germyl]oxy]bismuthane is a complex organometallic compound that features both bismuth and germanium atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tris[[oxo(oxobismuthanyloxy)germyl]oxy]bismuthane typically involves the reaction of bismuth and germanium precursors under controlled conditions. One common method involves the use of bismuth chloride and germanium dioxide as starting materials. These reactants are subjected to a series of steps including hydrolysis, condensation, and oxidation to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in specialized reactors. The process often requires precise control of temperature, pressure, and pH to ensure high yield and purity. Catalysts and solvents are also used to facilitate the reaction and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Tris[[oxo(oxobismuthanyloxy)germyl]oxy]bismuthane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced using suitable reducing agents to yield lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one or more of its ligands are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-bismuth compounds, while reduction can produce bismuth-germanium alloys .
Aplicaciones Científicas De Investigación
Tris[[oxo(oxobismuthanyloxy)germyl]oxy]bismuthane has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for use in radiopharmaceuticals and diagnostic imaging.
Industry: Utilized in the production of advanced materials and coatings.
Mecanismo De Acción
The mechanism by which tris[[oxo(oxobismuthanyloxy)germyl]oxy]bismuthane exerts its effects involves interactions with molecular targets such as enzymes and cellular membranes. The compound can disrupt biological processes by binding to active sites or altering membrane permeability. These interactions are mediated by the unique electronic and structural properties of the bismuth and germanium atoms .
Comparación Con Compuestos Similares
Similar Compounds
Tris(2-oxo-1-tert-butylimidazolyl)hydroborato ligands: Similar in structure but with different metal centers.
Tris(2-oxo-1-methylbenzimidazolyl)hydroborato ligands: Another related compound with distinct applications.
Uniqueness
Tris[[oxo(oxobismuthanyloxy)germyl]oxy]bismuthane is unique due to its combination of bismuth and germanium, which imparts specific electronic and structural characteristics. These properties make it particularly useful in applications requiring high stability and reactivity .
Propiedades
Fórmula molecular |
Bi4Ge3O12 |
|---|---|
Peso molecular |
1245.8 g/mol |
Nombre IUPAC |
tris[[oxo(oxobismuthanyloxy)germyl]oxy]bismuthane |
InChI |
InChI=1S/4Bi.3GeO3.3O/c;;;;3*2-1(3)4;;;/q3*+1;+3;3*-2;;; |
Clave InChI |
UQLRZJSPQDESCB-UHFFFAOYSA-N |
SMILES canónico |
O=[Ge](O[Bi]=O)O[Bi](O[Ge](=O)O[Bi]=O)O[Ge](=O)O[Bi]=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)acrylate](/img/structure/B14772738.png)

![(2-Phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate](/img/structure/B14772750.png)



![2,3,4-Trifluoro-alpha-[[[(1S)-2-hydroxy-1-Methylethyl]aMino]Methylene]-beta-oxo-benzenepropanoic Acid Ethyl Ester](/img/structure/B14772782.png)
![2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14772797.png)
